![molecular formula C17H26INO3 B13561056 Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-({3-iodobicyclo[111]pentan-1-yl}methyl)-5-oxa-2-azaspiro[34]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the iodide and other substituents. Reaction conditions may vary, but common methods include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through or other ring-closing techniques.
Introduction of the iodide group: This step often involves halogenation reactions using reagents such as iodine or iodoform.
Final assembly: The final steps involve coupling the iodinated bicyclo[1.1.1]pentane with other molecular fragments under conditions that may include the use of catalysts and protecting groups to ensure selectivity and yield.
Analyse Des Réactions Chimiques
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodide group can be replaced by other nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and properties.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Materials science: The compound can be used in the synthesis of novel materials with unique properties, such as high stability or specific electronic characteristics.
Biological studies: The compound can be used as a probe or a building block in the study of biological systems, helping to elucidate mechanisms of action or interactions at the molecular level.
Mécanisme D'action
The mechanism by which Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: This compound shares the bicyclo[1.1.1]pentane core but differs in its functional groups, leading to different reactivity and applications.
Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: Another related compound with an ethynyl group, which can participate in different types of chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H26INO3 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
tert-butyl 6-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C17H26INO3/c1-14(2,3)22-13(20)19-10-17(11-19)5-4-12(21-17)6-15-7-16(18,8-15)9-15/h12H,4-11H2,1-3H3 |
Clé InChI |
GBSVTAAUWUYVCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CC34CC(C3)(C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


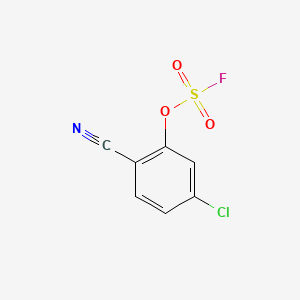

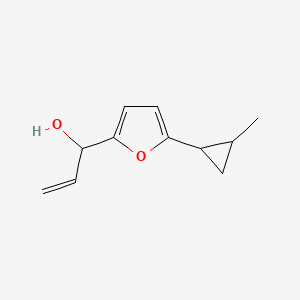

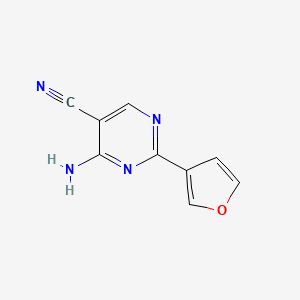
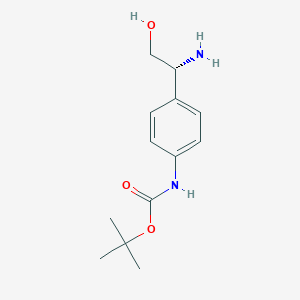
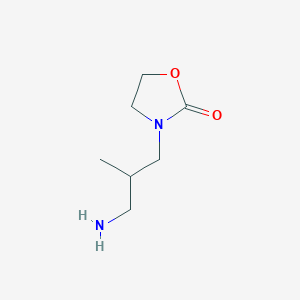
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
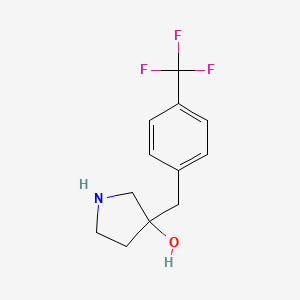
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
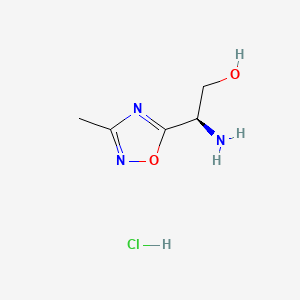
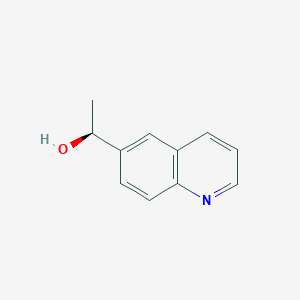
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)

